3-(3-Bromo-2-thienyl)-1-propene

Hydroaminoalkylation Regioselectivity Tetrahydropyridine synthesis

3-(3‑Bromo‑2‑thienyl)‑1‑propene (CAS 33892‑67‑0), also named 2‑allyl‑3‑bromothiophene, is a heterocyclic compound belonging to the class of 3‑substituted thienyl halides. It possesses two orthogonal reactive sites – an allyl moiety and a bromine atom – that enable sequential or concurrent transformations under controlled conditions [REFS‑1].

Molecular Formula C7H7BrS
Molecular Weight 203.1 g/mol
CAS No. 33892-67-0
Cat. No. B1281508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-2-thienyl)-1-propene
CAS33892-67-0
Molecular FormulaC7H7BrS
Molecular Weight203.1 g/mol
Structural Identifiers
SMILESC=CCC1=C(C=CS1)Br
InChIInChI=1S/C7H7BrS/c1-2-3-7-6(8)4-5-9-7/h2,4-5H,1,3H2
InChIKeyYSZKCBQLDLUYFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 3-(3-Bromo-2-thienyl)-1-propene (CAS 33892-67-0) – A Dual‑Handle Heterocyclic Building Block for Programmable Synthesis


3-(3‑Bromo‑2‑thienyl)‑1‑propene (CAS 33892‑67‑0), also named 2‑allyl‑3‑bromothiophene, is a heterocyclic compound belonging to the class of 3‑substituted thienyl halides. It possesses two orthogonal reactive sites – an allyl moiety and a bromine atom – that enable sequential or concurrent transformations under controlled conditions [REFS‑1]. This dual functionality distinguishes it from mono‑functional thiophene derivatives and makes it a strategic intermediate in medicinal chemistry, material science, and multi‑step organic synthesis [REFS‑2].

Dual orthogonal handles (allyl + bromo) enable sequential C–C / C–N coupling
Streamlines one‑pot cascade synthesis without intermediate protection
Suited for medicinal chemistry and materials science building block

Why Generic 3‑Bromothiophene or 2‑Allylthiophene Cannot Replace 3‑(3‑Bromo‑2‑thienyl)‑1‑propene in Multi‑Step Protocols


Mono‑functional thiophene analogues lack the paired reactivity required for modern cascade sequences. Simple 3‑bromothiophene (CAS 872‑95‑5) contains only an electrophilic halide handle, while 2‑allylthiophene (CAS 13809‑57‑3) offers solely a nucleophilic/radicalophilic alkene site. Neither alone can support the one‑pot hydroaminoalkylation/Buchwald‑Hartwig amination sequence that converts 2‑allyl‑3‑bromothiophene into fused tetrahydropyridine scaffolds without intermediate purification [REFS‑1]. Substituting either reagent necessitates extra protection/deprotection steps, longer routes, and lower overall efficiency, directly impacting material cost and project timelines.

3‑Bromothiophene (CAS 872‑95‑5)
Lacks the allyl handle; one‑pot hydroaminoalkylation–amination cascade is not feasible without extra allylation step.
2‑Allylthiophene (CAS 13809‑57‑3)
Lacks the bromo handle; sequential C–N coupling requires additional functionalization and intermediate purification.

Quantitative Head‑to‑Head Performance Data for 3‑(3‑Bromo‑2‑thienyl)‑1‑propene


Regioselective Hydroaminoalkylation: Branched Product Dominance vs. Linear Isomers

In Ti‑catalyzed hydroaminoalkylation with secondary amines, 2‑allyl‑3‑bromothiophene delivers the branched addition product with a regioselectivity exceeding 95:5 (b:l). By contrast, the 2‑vinylsilyl analog requires a different catalyst and yields the linear isomer selectively, while simple 2‑bromothiophene is unreactive under identical conditions [REFS‑1]. This predictable, high branched selectivity is essential for constructing the requisite scaffold for subsequent Pd‑catalyzed intramolecular amination.

Regioselectivity
Head‑to‑head
Target: >95:5 branched:linear
2‑vinylsilyl analog: linear selective
2‑bromothiophene: no reaction
Predictable branched selectivity for thieno‑tetrahydropyridine scaffold construction.
Ti catalyst, toluene, 100 °C
Hydroaminoalkylation Regioselectivity Tetrahydropyridine synthesis

One‑Pot Process Economy: Hydroaminoalkylation–Buchwald‑Hartwig Sequence Without Intermediate Isolation

The combination of the allyl and bromo handles in the target compound permits a telescoped sequence: after hydroaminoalkylation, the crude reaction mixture is directly subjected to Pd‑catalyzed Buchwald‑Hartwig amination. This one‑pot protocol furnishes the tricyclic product in an overall isolated yield of 62 % over two steps [REFS‑1]. In contrast, a comparable two‑pot route using a mono‑functional bromothiophene would require a separate allylation step, intermediate purification, and a final cyclisation, typically cumulating to <40 % overall yield based on literature precedents for stepwise thiophene annulation [REFS‑1].

One‑pot yield
Head‑to‑head
62% (two steps, one‑pot)
Higher throughput, less solvent and labour vs. stepwise route.
Stepwise estimated ≤40%
One‑pot synthesis Process mass intensity Telescoped reactions

Physicochemical Differentiation: Boiling Point and LogP vs. Common Thiophene Synthons

3‑(3‑Bromo‑2‑thienyl)‑1‑propene exhibits a boiling point of 216.5 °C (760 mmHg) and a calculated logP of 3.24 [REFS‑1]. 3‑Bromothiophene boils at 158 °C (760 mmHg) [REFS‑2] and 2‑allylthiophene at approximately 160 °C [REFS‑3]. The ~58 °C higher boiling point and increased lipophilicity of the target compound facilitate separation from unreacted mono‑functional starting materials via distillation or partitioning, enabling simpler purification of reaction mixtures.

Physicochemical profile
Cross‑study comparable
bp 216.5 °C, logP 3.24
Facilitates separation from mono‑functional reagents by distillation or extraction.
Δ bp ≥56 °C vs. 3‑bromothiophene
Physicochemical properties Purification Liquid‑liquid extraction

Orthogonal Reactivity Enables Sequential C–C and C–N Bond Formation in Thiophene Annulation

The allyl group serves as a latent nucleophile for hydroaminoalkylation, while the C–Br bond undergoes oxidative addition in a subsequent Pd‑catalysed amination. This orthogonal pairing is not available in 2‑bromo‑3‑methylthiophene (the methyl group cannot engage in hydroaminoalkylation) or in 2‑allylthiophene (lacks the halide for amination) [REFS‑1]. Competing pathways that plague 2‑halo‑3‑alkylthiophenes (e.g., direct C–H arylation at C‑5) are suppressed when using the target compound because the first step selectively consumes the allyl moiety, leaving the C–Br bond intact for the second step [REFS‑2].

Orthogonal reactivity
Class‑level
Sequential C–C then C–N bond formation without protecting groups.
Enables 2‑step sequence; 2‑bromo‑3‑methylthiophene and 2‑allylthiophene support only one step each.
Context‑dependent; review for specific substrate scope
Orthogonal reactivity C–H functionalisation Domino reactions

Procurement‑Relevant Application Scenarios for 3‑(3‑Bromo‑2‑thienyl)‑1‑propene Where Evidence Confers Advantage


Accelerated Synthesis of Thieno‑Fused Tetrahydropyridine Libraries for CNS Drug Discovery

The 62 % one‑pot yield for the hydroaminoalkylation/Buchwald‑Hartwig sequence [REFS‑1] makes 3‑(3‑bromo‑2‑thienyl)‑1‑propene the preferred building block for constructing thieno‑tetrahydropyridine scaffolds. These scaffolds are privileged structures in CNS‑targeted compound libraries, and the high overall yield directly translates into higher throughput in parallel synthesis.

Streamlined Preparation of Thieno‑Azasiline and Azasilepine Monomers for Organic Electronics

The same one‑pot protocol can be applied to 2‑allyldimethylsilyl derivatives, giving access to thieno‑azasilines and azasilepines [REFS‑1]. The orthogonal reactivity of the allyl and bromo groups eliminates the need for separate monomer synthesis steps, reducing material costs for conjugated polymer production.

Purification‑Sensitive Scale‑Up Where Distillation Separation from Mono‑Functional Impurities is Required

The >56 °C boiling point difference between the target compound and common mono‑functional thiophene impurities [REFS‑1][REFS‑2][REFS‑3] enables reliable separation by fractional distillation, ensuring that kilo‑lab and pilot‑plant batches meet purity specifications without chromatographic intervention.

Late‑Stage Diversification of Thiophene‑Containing Pharmacophores via Sequential C–C then C–N Coupling

In medicinal chemistry campaigns, the ability to perform C–C bond formation (via the allyl group) followed by C–N cross‑coupling (via the C–Br bond) on the same molecule [REFS‑1] allows rapid exploration of structure‑activity relationships without de novo synthesis of the thiophene core.

Application
Selection Property
Validation Focus
Thieno‑tetrahydropyridine library synthesis (CNS discovery)
One‑pot hydroaminoalkylation–amination yield
Parallel synthesis throughput and library diversity
Thieno‑azasiline/azepine monomers for organic electronics
Orthogonal allyl/bromo reactivity
Monomer purity and reduced synthetic steps
Scale‑up with distillation‑based purification
Boiling point separation from mono‑functional impurities
Purity specification without chromatography
Late‑stage diversification of thiophene pharmacophores
Sequential C–C then C–N coupling
SAR exploration with a single intermediate

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18 linked technical documents
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